

Application Note: Quantification of Belinostat in Human Plasma using a Deuterated Internal Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Accurate quantification of Belinostat in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall clinical development.[2][3] This application note provides a detailed protocol for the quantification of Belinostat in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard, Belinostat-d5, to ensure high accuracy and precision.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Belinostat in human plasma. The validation of this bioanalytical method fulfills the criteria set by the FDA.[2][3]

Table 1: Calibration Curve for Belinostat

Analyte	Calibration Range (ng/mL)	R²
Belinostat	30 - 5000	>0.99



Table 2: Accuracy and Precision of Quality Control Samples

QC Level	Nominal Concentration (ng/mL)	Mean Measured Concentration (ng/mL)	Accuracy (%)	Precision (%CV)
Low	30	28.5	95.0	<15
Medium	1000	1020	102.0	<15
High	4000	3960	99.0	<15

Data presented is representative and based on typical bioanalytical method validation results.

Table 3: Recovery of Belinostat from Human Plasma

QC Level	Nominal Concentration (ng/mL)	Mean Recovery (%)
Low	30	>85
Medium	1000	>85
High	4000	>85

Table 4: Stability of Belinostat in Human Plasma

Stability Condition	Duration	Stability (%)
Freeze-Thaw	3 cycles	>85
Short-Term (Room Temperature)	4 hours	>90
Long-Term (-80°C)	9 months	>85

Experimental Protocols



This section details the materials and procedures for the validated LC-MS/MS assay for Belinostat in human plasma.

Materials and Reagents

- Belinostat reference standard
- Belinostat-d5 (penta-deuterated Belinostat) internal standard (IS)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (HPLC grade)
- Control human plasma (with K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare stock solutions of Belinostat and Belinostat-d5 independently in acetonitrile.
- Working Solutions: Serially dilute the stock solutions with acetonitrile to prepare working solutions for calibration standards and quality control (QC) samples.

Sample Preparation

- To 50 μL of human plasma (calibration standard, QC, or unknown sample), add 200 μL of the internal standard working solution in acetonitrile (containing Belinostat-d5).[2]
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 13,000 x g for 4 minutes at room temperature.[2]
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[2]
- Reconstitute the dried residue in 100 μL of 10:90:0.1 (v/v/v) acetonitrile:water:formic acid.[2]



• Transfer the reconstituted solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

- · LC System: Waters Acquity UPLC or equivalent
- Column: Waters Acquity BEH C18, 1.7 μm, 2.1 x 50 mm[2]
- Mobile Phase A: 0.1% Formic acid in water[2]
- Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
- Flow Rate: 0.5 mL/min[4]
- Injection Volume: 3 μL[2]
- · Gradient Elution:
 - Start with 10% B
 - Linear gradient to 90% B over 4 minutes
 - Hold at 90% B for 1 minute
 - Return to 10% B and re-equilibrate for 2 minutes[2][4]
- Total Run Time: 7 minutes[2]

Mass Spectrometry Conditions

- Mass Spectrometer: ABI SCIEX 4000 QTRAP or equivalent[2]
- Ionization Mode: Electrospray Ionization (ESI), Positive[2]
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Belinostat: 319.1 > 93.0 (m/z)[2]



- Belinostat-d5 (IS): 324.1 > 98.0 (m/z) (Note: A previously reported transition for pentadeuterated Belinostat is 322 > 143 m/z; optimization may be required)[5]
- Key MS Parameters:

Curtain Gas: 30 psi

IonSpray Voltage: 4500 V

• Temperature: 500°C

Nebulizer Gas (GS1): 30 psi

Heater Gas (GS2): 30 psi

Declustering Potential (DP): 60 V

Collision Energy (CE): 20 V

Entrance Potential (EP): 10 V[2]

Visualizations Experimental Workflow

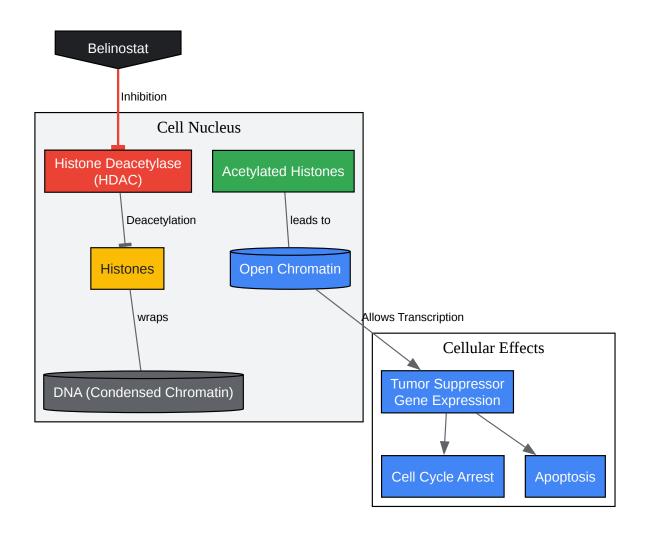


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Caption: Experimental workflow for Belinostat quantification.

Belinostat Signaling Pathway





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Caption: Belinostat's mechanism of action as an HDAC inhibitor.

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